molecular formula C15H20BrN3O2 B2357237 (5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone CAS No. 1396781-56-8

(5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone

Cat. No. B2357237
M. Wt: 354.248
InChI Key: ULXPZLZXULDSTQ-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a piperazine derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.

Mechanism Of Action

The mechanism of action of (5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone involves the inhibition of specific enzymes and receptors that are involved in various physiological processes. This compound has been found to inhibit the activity of kinases such as JAK2, FLT3, and BTK, which are involved in cell signaling pathways. It has also been found to inhibit phosphodiesterases such as PDE4, which are involved in the regulation of cyclic nucleotide levels in cells.

Biochemical And Physiological Effects

The (5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit inflammation, and modulate neurotransmitter release in the brain. This compound has also been found to exhibit antibacterial and antifungal activity.

Advantages And Limitations For Lab Experiments

The (5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone compound has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits significant activity against various targets. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity to cells.

Future Directions

There are several future directions for the research and development of (5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone. One direction is to explore its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another direction is to optimize the synthesis and purification methods to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action and physiological effects of this compound.

Synthesis Methods

The synthesis of (5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone involves the reaction of 5-bromopyridin-3-amine with 4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

The (5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone compound has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit significant activity against various targets such as kinases, phosphodiesterases, and G protein-coupled receptors. This compound has also been explored for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O2/c16-13-7-12(8-17-9-13)15(21)19-5-3-18(4-6-19)10-14(20)11-1-2-11/h7-9,11,14,20H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXPZLZXULDSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyridin-3-yl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone

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